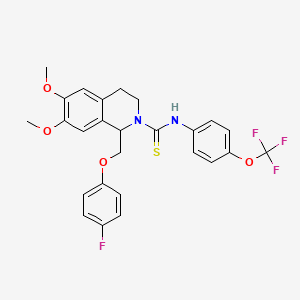
1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound characterized by the presence of fluorine, methoxy, and thioamide functional groups
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s fluorinated groups may enhance its bioavailability and metabolic stability, making it a candidate for drug development.
Medicine: Its potential pharmacological activities could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE exerts its effects is likely related to its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE include other fluorinated isoquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns. For example:
1-[(4-Methoxyphenoxy)methyl]-6,7-dimethoxyisoquinoline: This compound lacks the fluorine and trifluoromethoxy groups, which may result in different chemical and biological properties.
1-[(4-Bromophenoxy)methyl]-6,7-dimethoxyisoquinoline:
The uniqueness of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24F4N2O4S |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H24F4N2O4S/c1-33-23-13-16-11-12-32(25(37)31-18-5-9-20(10-6-18)36-26(28,29)30)22(21(16)14-24(23)34-2)15-35-19-7-3-17(27)4-8-19/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,31,37) |
InChI Key |
FSUDTIZQUIZGMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)OC(F)(F)F)COC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluorene](/img/structure/B11459373.png)
![methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11459378.png)
![Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate](/img/structure/B11459379.png)
![ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11459381.png)
![tert-butyl N-[2-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B11459386.png)
![2-(4-ethylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11459387.png)
![N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B11459393.png)
![13-(4-hydroxy-3,5-dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11459399.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide](/img/structure/B11459406.png)
![1-(2-Chloro-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B11459433.png)
![Methyl 4-({6,7-dimethoxy-2-[(2-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11459441.png)
![2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11459446.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11459450.png)

